

Off-target effects of MYCi361 in cancer research

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Compound of Interest

Compound Name: MYCi361

Cat. No.: B15623152

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MYCi361 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of the MYC inhibitor, **MYCi361**, in cancer research.

Frequently Asked Questions (FAQs)

General Information

- What is **MYCi361** and what is its mechanism of action? **MYCi361** is a small molecule inhibitor of the MYC oncoprotein.^{[1][2]} Its primary mechanism of action involves directly binding to MYC, which disrupts the formation of the MYC/MAX heterodimer.^{[3][4]} This disruption prevents MYC from binding to DNA and activating the transcription of its target genes. Additionally, **MYCi361** promotes the degradation of the MYC protein by enhancing its phosphorylation at the threonine-58 residue, which marks it for proteasomal degradation.^{[3][4]}
- What are the known on-target effects of **MYCi361** in cancer cells? By inhibiting MYC, **MYCi361** has been shown to suppress the proliferation of various MYC-dependent cancer cell lines and inhibit tumor growth in vivo.^{[4][5][6][7]} It can also modulate the tumor microenvironment by increasing the infiltration of immune cells and upregulating the expression of PD-L1 on tumor cells, suggesting a potential synergy with immunotherapy.^{[1][4]}

Off-Target Effects and Toxicity

- What are the known off-target effects and toxicity associated with **MYCi361**? In vivo studies have indicated that **MYCi361** has a narrow therapeutic index and can cause toxicity.[3][5][6][7] This toxicity is believed to be due to off-target effects. While a kinome screen against 468 kinases was negative, suggesting the off-target effects are not due to direct kinase inhibition, the specific off-target proteins or pathways responsible for the toxicity have not been fully elucidated.[4]
- How does **MYCi361** compare to its analog, MYCi975, in terms of off-target effects? The analog MYCi975 is significantly better tolerated in vivo than **MYCi361**. [3] This difference in tolerability is thought to be related to their differential effects on gene expression. RNA sequencing data has shown that **MYCi361** alters the expression of a larger number of genes compared to MYCi975, suggesting that **MYCi361** has a broader range of off-target transcriptional effects.[3][4] Specifically, some genes involved in the metabolism of small molecules and ER stress were uniquely induced by MYCi975, which may contribute to its improved tolerability.[3]
- Is there a list of known off-target proteins for **MYCi361**? Currently, a definitive list of specific off-target proteins for **MYCi361** is not publicly available. An unbiased mass spectrometry analysis was performed on proteins that bound to biotinylated versions of both **MYCi361** and MYCi975. This study identified 135 common protein binders; however, the sensitivity of the assay was not sufficient to detect MYC itself, and the study did not report on proteins that bind exclusively to **MYCi361**. [4]

Experimental Considerations

- What is the recommended solvent and storage condition for **MYCi361**? **MYCi361** is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years or as a solution in a suitable solvent at -80°C for up to one year.[2]
- Are there any known stability issues with **MYCi361** in experimental conditions? Like many small molecules, the stability of **MYCi361** in cell culture media over long incubation periods should be considered. It is advisable to prepare fresh dilutions from a frozen stock for each experiment to ensure consistent activity.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for Target Engagement

| Issue | Possible Cause | Troubleshooting Steps |
|--|--|---|
| No thermal shift observed | 1. Suboptimal compound concentration. 2. Insufficient incubation time. 3. Incorrect temperature range for heat denaturation. 4. Low target protein expression. | 1. Perform a dose-response experiment to determine the optimal concentration of MYCi361. 2. Optimize the incubation time to ensure adequate cell penetration and target binding. 3. Test a broader range of temperatures to accurately determine the melting curve of MYC with and without MYCi361. 4. Use a cell line with high endogenous MYC expression or an overexpression system. |
| High variability between replicates | 1. Uneven heating of samples. 2. Inconsistent cell lysis. 3. Pipetting errors. | 1. Use a thermal cycler with a heated lid to ensure uniform temperature distribution. 2. Ensure complete and consistent cell lysis across all samples. 3. Use calibrated pipettes and ensure accurate and consistent sample handling. |
| "Smearing" or degradation of MYC protein on Western blot | 1. Protease activity during sample preparation. 2. Overheating of samples. | 1. Add protease inhibitors to the lysis buffer. Keep samples on ice throughout the procedure. 2. Ensure the heating step is performed for the optimized duration and at the correct temperature. |

Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction

| Issue | Possible Cause | Troubleshooting Steps |
|---|--|--|
| No disruption of MYC-MAX interaction observed | 1. Insufficient MYCi361 concentration or incubation time. 2. Lysis buffer disrupting the inhibitor-protein interaction. 3. Inefficient immunoprecipitation of MYC. | 1. Optimize the concentration and incubation time of MYCi361. A concentration of 6 μ M has been previously reported to disrupt the interaction.[4] 2. Use a milder lysis buffer that preserves protein-protein and protein-inhibitor interactions. 3. Ensure the anti-MYC antibody is validated for IP and use an adequate amount. |
| High background/non-specific binding | 1. Insufficient washing of the beads. 2. Antibody cross-reactivity. 3. High concentration of lysate. | 1. Increase the number and stringency of washes. 2. Use a high-quality, specific antibody for MYC. Include an isotype control. 3. Optimize the amount of total protein in the lysate used for the IP. |
| Low yield of immunoprecipitated MYC | 1. Low expression of MYC in the chosen cell line. 2. Inefficient cell lysis. 3. Inadequate antibody-bead conjugation. | 1. Use a cell line with high endogenous MYC expression. 2. Ensure complete cell lysis to release the nuclear MYC protein. 3. Optimize the antibody-bead conjugation protocol. |

Annexin V/PI Apoptosis Assay

| Issue | Possible Cause | Troubleshooting Steps |
|---|--|--|
| High percentage of necrotic cells (Annexin V+/PI+) even at low MYCi361 concentrations | 1. MYCi361-induced necrosis at high concentrations or in sensitive cell lines. 2. Harsh cell handling during the assay. | 1. Perform a dose-response and time-course experiment to identify conditions that induce apoptosis without significant necrosis. 2. Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. |
| Inconsistent results between experiments | 1. Variation in cell confluence or health. 2. Inconsistent MYCi361 treatment duration or concentration. 3. Issues with Annexin V binding buffer. | 1. Use cells at a consistent, sub-confluent density and ensure they are healthy before treatment. 2. Prepare fresh dilutions of MYCi361 for each experiment and apply them for a consistent duration. 3. Ensure the binding buffer contains an adequate concentration of calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. |
| High background fluorescence | 1. Autofluorescence of the cells or compound. 2. Spectral overlap between fluorophores. | 1. Include an unstained cell control to assess autofluorescence. If MYCi361 is fluorescent, consider alternative apoptosis assays. 2. Use appropriate compensation settings on the flow cytometer. |

Data Presentation

Table 1: In Vitro Activity of **MYCi361** in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |
|-----------|-----------------|-----------|
| MycCaP | Prostate Cancer | 2.9 |
| LNCaP | Prostate Cancer | 1.4 |
| PC3 | Prostate Cancer | 1.6 |
| MV4-11 | Leukemia | 2.6 |
| HL-60 | Lymphoma | 5.0 |
| P493-6 | Lymphoma | 2.1 |
| SK-N-B2 | Neuroblastoma | 4.9 |

Data compiled from
MedchemExpress.[5]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

- **Cell Culture and Treatment:** Plate cells and allow them to reach 70-80% confluency. Treat cells with the desired concentration of **MYCi361** or vehicle control (DMSO) for the optimized incubation time.
- **Harvesting:** After treatment, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension and wash the cell pellet with PBS.
- **Heat Shock:** Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
- **Centrifugation:** Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

- **Western Blot Analysis:** Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the levels of soluble MYC protein by Western blotting using a specific anti-MYC antibody.

Co-Immunoprecipitation (Co-IP) Protocol for MYC-MAX Interaction

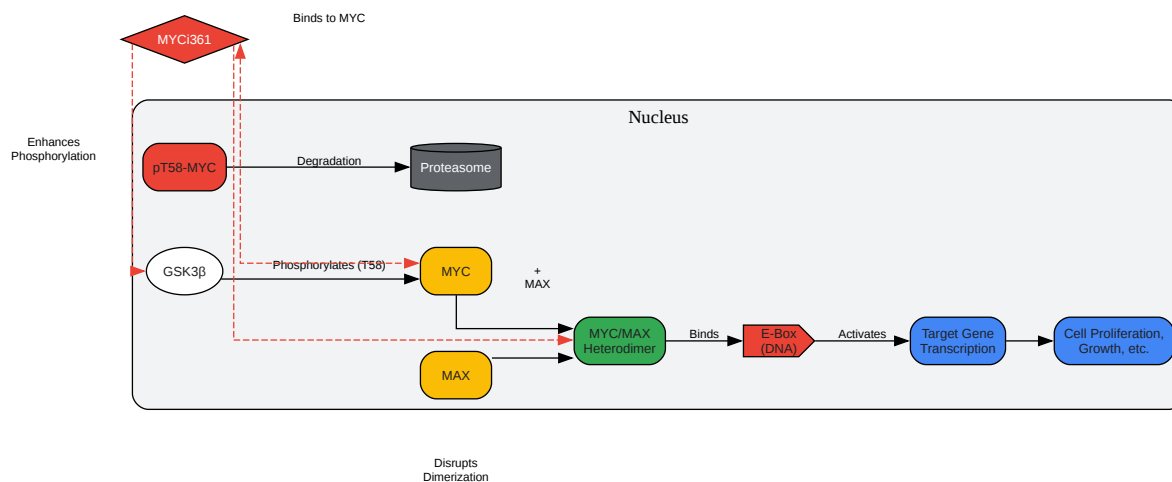
- **Cell Treatment and Lysis:** Treat cells with **MYCi361** or vehicle control. Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
- **Pre-clearing:** Incubate the cell lysates with protein A/G beads to reduce non-specific binding.
- **Immunoprecipitation:** Incubate the pre-cleared lysates with an anti-MYC antibody overnight at 4°C.
- **Complex Capture:** Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.
- **Washing:** Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
- **Elution and Analysis:** Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against MYC and MAX.

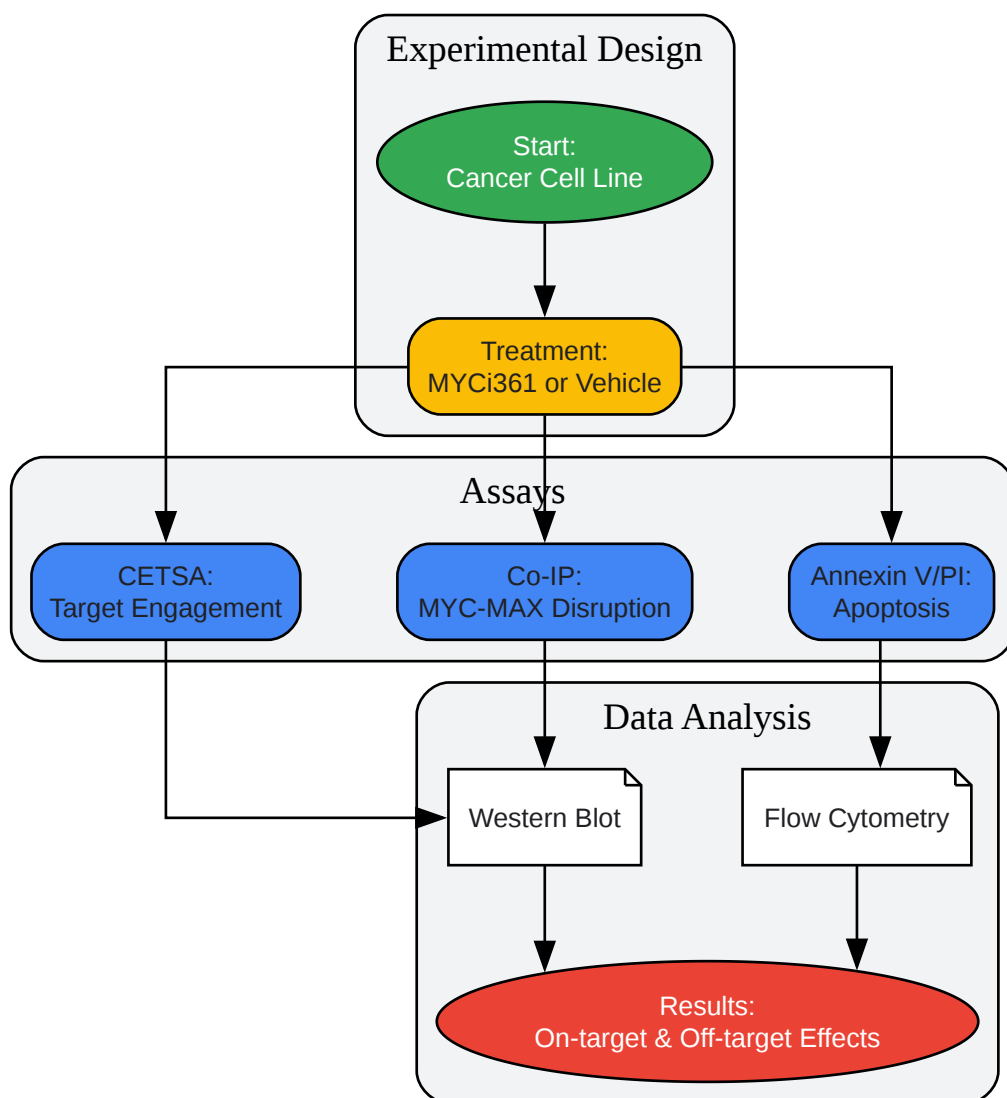
Annexin V/PI Apoptosis Assay Protocol

- **Cell Treatment:** Treat cells with various concentrations of **MYCi361** for the desired time period. Include a vehicle-treated control.
- **Cell Harvesting:** Harvest both adherent and floating cells. Centrifuge the cells and wash the pellet with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.

- **Flow Cytometry Analysis:** Analyze the stained cells by flow cytometry. Use appropriate controls (unstained cells, single-stained cells) for setting up the instrument and for compensation.

Visualizations





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